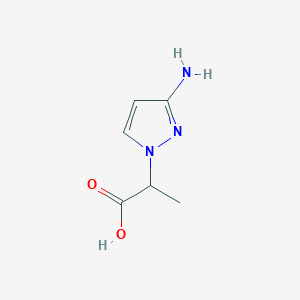
N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.
Vorbereitungsmethoden
The synthesis of N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 4-bromoaniline with glyoxal in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Wirkmechanismus
The mechanism by which N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell growth and proliferation. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or receptors that are overexpressed in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine can be compared with other imidazole derivatives, such as:
N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities.
N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine: Contains a methyl group instead of bromine, potentially altering its chemical reactivity and biological properties.
The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical and biological characteristics compared to its analogs.
Eigenschaften
CAS-Nummer |
63346-73-6 |
|---|---|
Molekularformel |
C9H10BrN3 |
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H10BrN3/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-4H,5-6H2,(H2,11,12,13) |
InChI-Schlüssel |
MPWTWQFOWHREDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B13151240.png)



![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)



phosphanium bromide](/img/structure/B13151309.png)
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)

![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)


